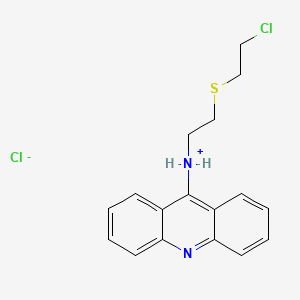

9-((2-((2-Chloroethyl)thio)ethyl)amino)acridine hydrochloride

Description

9-((2-((2-Chloroethyl)thio)ethyl)amino)acridine hydrochloride is an acridine derivative featuring a 9-aminoacridine core modified with a 2-((2-chloroethyl)thio)ethyl substituent. Acridines are planar heterocyclic compounds known for intercalating DNA and exhibiting antimicrobial, anticancer, and fluorescent properties . The hydrochloride salt form enhances solubility for biomedical applications.

Properties

CAS No. |

38914-98-6 |

|---|---|

Molecular Formula |

C17H18Cl2N2S |

Molecular Weight |

353.3 g/mol |

IUPAC Name |

acridin-9-yl-[2-(2-chloroethylsulfanyl)ethyl]azanium;chloride |

InChI |

InChI=1S/C17H17ClN2S.ClH/c18-9-11-21-12-10-19-17-13-5-1-3-7-15(13)20-16-8-4-2-6-14(16)17;/h1-8H,9-12H2,(H,19,20);1H |

InChI Key |

BLSKFJGPURAJCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]CCSCCCl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((2-((2-Chloroethyl)thio)ethyl)amino)acridine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with acridine, which is a well-known heterocyclic compound.

Functionalization: The acridine core is functionalized by introducing an amino group at the 9-position to form 9-aminoacridine.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

9-((2-((2-Chloroethyl)thio)ethyl)amino)acridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming different derivatives.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary or tertiary amine derivative .

Scientific Research Applications

9-((2-((2-Chloroethyl)thio)ethyl)amino)acridine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to intercalate DNA and inhibit topoisomerase enzymes.

Biological Research: The compound is used as a fluorescent dye for visualizing biomolecules and studying cellular processes.

Industrial Applications: It is employed in the synthesis of other complex molecules and as a precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 9-((2-((2-Chloroethyl)thio)ethyl)amino)acridine hydrochloride involves its interaction with DNA. The planar acridine core allows the compound to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes . This leads to the inhibition of DNA replication and transcription, ultimately causing cell death in rapidly dividing cells .

Comparison with Similar Compounds

Parent Compound: 9-Aminoacridine Hydrochloride

Structural Differences : Lacks the 2-((2-chloroethyl)thio)ethyl substituent.

Properties :

- Fluorescence : Highly fluorescent, used as a DNA probe .

- Antimicrobial Activity : Active against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi .

- Toxicity : Moderate acute toxicity (oral LD₅₀ in rats: 200 mg/kg) .

Comparison : The addition of the chloroethylthioethyl group in the target compound likely reduces fluorescence due to steric hindrance but may enhance alkylating activity for improved cytotoxicity .

N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine Hydrochloride (CAS 38914-99-7)

Structural Differences : Features a longer propyl (3-carbon) chain instead of ethyl (2-carbon) between the acridine and thioether group .

Properties :

- Synthesis : Prepared via nucleophilic substitution of 9-chloroacridine with 3-((2-chloroethyl)thio)propylamine .

- Purity : Available at 97% purity, indicating synthetic feasibility .

Comparison: The longer chain may improve membrane permeability but reduce DNA intercalation efficiency due to increased flexibility.

9-(3-(Ethyl(2-chloroethyl)amino)propylamino)-6-Chloro-2-methoxyacridine Dihydrochloride

Structural Differences: Contains a chloroethylamino (N-linked) group and additional methoxy/chloro substituents . Properties:

- Toxicity: Mutagenic in Salmonella assays (500 ng/plate) and carcinogenic in mice (4 mg/kg, intraperitoneal) .

- Mechanism: The chloroethylamino group facilitates DNA cross-linking, enhancing antitumor activity .

Comparison: The thioether linkage in the target compound may offer slower hydrolysis than the amino-linked analog, prolonging alkylating activity. Methoxy/chloro substituents in the analog improve lipophilicity but may increase off-target effects.

Thioether-Containing Non-Acridine Compounds

Examples : Bis(2-chloroethylthioethyl)ether (CAS 63918-89-8) , benzamide derivatives with thiazolylmethylthio groups .

Properties :

- Bis(2-chloroethylthioethyl)ether : A Schedule 1A04 compound with vesicant properties due to dual chloroethylthio groups .

- Antimicrobial Activity : Thioether-linked benzamides inhibit Candida albicans (MIC: 4–8 µg/mL) .

Comparison: The acridine core in the target compound enables DNA intercalation, synergizing with alkylation for dual-action mechanisms. Non-acridine thioethers lack intercalation but exhibit broader antifungal activity .

Hydrogenated Acridines (e.g., 9-Amino-1,2,3,4-tetrahydroacridine)

Structural Differences : Saturated cyclohexene rings reduce planarity .

Properties :

- Melting Point : 179–181°C (vs. ~250°C for aromatic acridines) .

- Activity : Reduced DNA binding but improved blood-brain barrier penetration, used in neurodegenerative drug research .

Comparison : The target compound’s aromatic structure favors DNA intercalation, while hydrogenated analogs prioritize CNS targeting.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Substituent | Key Activity | Toxicity (LD₅₀/EC₅₀) |

|---|---|---|---|---|

| Target Compound | Acridine | 2-((2-Chloroethyl)thio)ethylamino | DNA alkylation | Not reported |

| 9-Aminoacridine HCl | Acridine | None | Antimicrobial | 200 mg/kg (rat, oral) |

| CAS 38914-99-7 | Acridine | 3-((2-Chloroethyl)thio)propylamino | Not reported | Not reported |

| 6-Chloro-2-methoxyacridine derivative | Acridine | Chloroethylamino, methoxy, chloro | Antitumor | 4 mg/kg (mice, ip) |

| Bis(2-chloroethylthioethyl)ether | Ether | Dual chloroethylthio | Vesicant | <10 mg/kg (estimated) |

Biological Activity

9-((2-((2-Chloroethyl)thio)ethyl)amino)acridine hydrochloride, commonly referred to as ICR 316, is a synthetic compound that exhibits significant biological activity, particularly in the field of oncology. Its structure combines an acridine moiety with a chloroethylthioethylamine side chain, which is known to contribute to its alkylating properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy in cancer treatment, and relevant case studies.

- Chemical Formula : C17H18Cl2N2S

- CAS Number : 303149-34-0

- Molecular Weight : 365.36 g/mol

The biological activity of 9-((2-((2-Chloroethyl)thio)ethyl)amino)acridine hydrochloride primarily stems from its ability to act as an alkylating agent. Alkylating agents work by adding alkyl groups to DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism is particularly effective against rapidly dividing cancer cells.

Biological Activity Overview

-

Antitumor Activity : The compound has shown promising results in various preclinical studies as an antitumor agent.

- In vitro Studies : It has demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.

- In vivo Studies : Animal models have indicated significant tumor growth inhibition.

-

Mechanistic Studies :

- Research indicates that the compound induces apoptosis in cancer cells, promoting cell cycle arrest at the G2/M phase. This was observed in studies where treated cells showed increased markers of apoptosis and reduced proliferation rates.

-

Combination Therapy :

- The compound has been evaluated in combination with other chemotherapeutic agents, enhancing their efficacy. For instance, it was found to improve the anticancer activity of paclitaxel and camptothecin when used in lower concentrations.

Efficacy Data

The following table summarizes key findings from various studies regarding the efficacy of 9-((2-((2-Chloroethyl)thio)ethyl)amino)acridine hydrochloride:

| Study Type | Cell Line | IC50 (μM) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| In vitro | HepG2 | 1.30 | N/A |

| In vivo | Xenograft Model | N/A | 48.89 |

| Combination Therapy | HepG2 + Paclitaxel | N/A | Enhanced |

Case Studies

-

Case Study on HepG2 Cells :

A study investigated the effects of ICR 316 on HepG2 cells (human liver cancer). The results demonstrated that ICR 316 had an IC50 value of 1.30 μM, indicating potent antiproliferative activity compared to standard treatments like SAHA (suberoylanilide hydroxamic acid), which had an IC50 of 17.25 μM . -

Xenograft Model :

In a xenograft model study involving tumor-bearing mice, treatment with ICR 316 resulted in a tumor growth inhibition rate of 48.89%, showcasing its potential as an effective therapeutic agent against solid tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.